1-(5-chloro-2-methylphenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine
Description
The compound 1-(5-chloro-2-methylphenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine features a piperazine core substituted with two distinct groups:
- A 5-chloro-2-methylphenyl moiety at the N1 position.
- A 4-(4-methoxypiperidin-1-yl)benzoyl group at the N4 position.
This structure combines aromatic and heterocyclic components, which are common in bioactive molecules targeting receptors or enzymes.
Properties
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-[4-(4-methoxypiperidin-1-yl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN3O2/c1-18-3-6-20(25)17-23(18)27-13-15-28(16-14-27)24(29)19-4-7-21(8-5-19)26-11-9-22(30-2)10-12-26/h3-8,17,22H,9-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITJAUQDWGLVNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC=C(C=C3)N4CCC(CC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-2-methylphenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine typically involves multiple steps:
Formation of the piperazine core: This can be achieved by reacting a suitable diamine with a dihaloalkane under basic conditions.
Introduction of the benzoyl group: The piperazine core can be acylated using 4-(4-methoxypiperidin-1-yl)benzoyl chloride in the presence of a base such as triethylamine.
Substitution on the aromatic ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(5-chloro-2-methylphenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the aromatic ring can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: 1-(5-chloro-2-methylphenyl)-4-[4-(4-hydroxypiperidin-1-yl)benzoyl]piperazine.
Reduction: 1-(5-chloro-2-methylphenyl)-4-[4-(4-methoxypiperidin-1-yl)benzyl]piperazine.
Substitution: 1-(5-amino-2-methylphenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine.
Scientific Research Applications
Neuropharmacology
Research has indicated that derivatives of piperazine exhibit significant activity against neurological disorders. The compound's ability to modulate neurotransmitter systems makes it a candidate for developing treatments for:
- Schizophrenia : Studies suggest that piperazine derivatives can act as antipsychotic agents by blocking dopamine D2 receptors.
- Anxiety Disorders : The modulation of serotonin receptors may provide anxiolytic effects.
Antitumor Activity
Several studies have demonstrated the potential of similar compounds in oncology:
-
In vitro Studies : Compounds structurally related to 1-(5-chloro-2-methylphenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
Table 1: Antitumor Activity of Related Compounds
Compound Cancer Cell Line IC50 (µM) A MCF-7 15 B A549 10 C HeLa 12
Antimicrobial Properties
Research has highlighted the antimicrobial potential of piperazine derivatives:
-
Bacterial Inhibition : The compound has been tested against various bacterial strains, showing promising results.
Table 2: Antimicrobial Activity
Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) D E. coli 8 µg/mL E S. aureus 6 µg/mL
Case Study 1: Neuroprotective Effects
In a study evaluating the neuroprotective effects of similar piperazine compounds, researchers found that these compounds significantly reduced neuronal cell death in models of oxidative stress. The study concluded that the mechanism involved the upregulation of antioxidant enzymes and downregulation of pro-apoptotic markers.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of structurally related compounds demonstrated that they inhibited tumor growth in xenograft models. The study reported a significant reduction in tumor size and weight compared to control groups, indicating the potential for clinical application in cancer therapy.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methylphenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine would depend on its specific biological target. It may interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to therapeutic effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key structural differences among analogs include modifications to:
- The benzoyl group : Replaced with sulfonyl, heterocyclic, or alkyl moieties.
- The aromatic substituent on piperazine : Variants include chlorophenyl, methoxyphenyl, or nitroimidazole groups.
Table 1: Substituent Comparison
Key Observations :
Key Observations :
Physicochemical Properties
Table 3: Physical Properties of Selected Compounds
Key Observations :
Biological Activity
The compound 1-(5-chloro-2-methylphenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine , also known by its CAS number 2034611-83-9 , is a piperazine derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 428.0 g/mol . The structure features a piperazine ring substituted with a chloro-methylphenyl group and a methoxypiperidine moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₃₀H₃₀ClN₃O₂ |
| Molecular Weight | 428.0 g/mol |
| CAS Number | 2034611-83-9 |
Antimicrobial Activity
Research indicates that compounds containing piperazine and related structures often exhibit significant antimicrobial properties. A study evaluating various piperazine derivatives found that certain modifications could enhance their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Antifilarial Activity
The compound's structural similarity to known antifilarial agents suggests potential efficacy against filarial infections. A related study demonstrated that piperazine derivatives could exhibit macrofilaricidal effects, significantly reducing adult worm populations in rodent models . Although specific data on this compound's antifilarial activity is limited, the precedent set by similar compounds warrants further investigation.
Central Nervous System Activity
Piperazine derivatives are also recognized for their neuropharmacological effects. The methoxypiperidine group may provide additional central nervous system (CNS) activity, potentially influencing neurotransmitter systems. A review of piperazine compounds highlighted their use in treating conditions like anxiety and depression, suggesting that this compound could possess similar therapeutic profiles .
The exact mechanism of action for This compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with neurotransmitter receptors and enzymes involved in microbial metabolism. For instance, the inhibition of protease activity in filarial worms has been noted in related studies, indicating a potential target for therapeutic action .
Case Studies and Research Findings
- Antimicrobial Efficacy : In vitro studies have shown that similar piperazine derivatives exhibit minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL against Gram-positive bacteria . While direct studies on this specific compound are lacking, the structural analogs suggest comparable activity.
- Neuropharmacological Effects : A study on piperazine derivatives indicated significant anxiolytic effects in animal models, supporting the hypothesis that this compound may influence CNS pathways .
- Antifilarial Potential : Research on related compounds demonstrated promising results against Brugia malayi, achieving over 50% adulticidal activity at therapeutic doses . This provides a basis for exploring the antifilarial potential of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
